2-Hydroxy-2-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)acetic acid

Pharmaceutical impurity profiling HPLC system suitability Relative response factor

QC laboratories performing levothyroxine sodium batch release testing require USP-traceable impurity standards to satisfy system suitability criteria for ANDA and DMF submissions. This compound, designated Levothyroxine Related Compound 2 (USP), is the official pharmacopeial reference standard for the T4-hydroxyacetic acid degradation product. • Validated RRF of 1.00 eliminates response factor correction, directly reducing HPLC quantitation uncertainty. • Distinct alpha-hydroxy mandelic acid structure ensures unambiguous peak assignment in complex excipient matrices. • Racemic, low-activity control for integrin receptor binding assays to distinguish non-genomic from genomic thyroid hormone pathways.

Molecular Formula C14H8I4O5
Molecular Weight 763.83 g/mol
CAS No. 93647-48-4
Cat. No. B134246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-2-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)acetic acid
CAS93647-48-4
Synonymsα-Hydroxy-4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzeneacetic Acid;  4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodomandelic Acid;  T4-Hydroxyacetic Acid
Molecular FormulaC14H8I4O5
Molecular Weight763.83 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C(C(=O)O)O
InChIInChI=1S/C14H8I4O5/c15-7-3-6(4-8(16)12(7)20)23-13-9(17)1-5(2-10(13)18)11(19)14(21)22/h1-4,11,19-20H,(H,21,22)
InChIKeyMORJGZQSVTUXOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Levothyroxine Impurity Reference Standard Overview


2-Hydroxy-2-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)acetic acid (CAS 93647-48-4), also designated as 3,5,3′,5′-Tetraiodo Thyromandelic Acid or T4-Hydroxyacetic Acid (USP), is a tetraiodinated aromatic compound structurally related to thyroid hormones . It is a racemic mandelic acid analog of thyroxine, bearing an alpha-hydroxy substituent on the acetic acid side chain, and is classified as an official reference standard impurity for levothyroxine sodium within the United States Pharmacopeia (USP) .

Why Generic Substitution Fails for This Impurity Standard


Structurally analogous thyroid hormone derivatives—including levothyroxine (L-T4), tetraiodothyroacetic acid (Tetrac, 3,3′,5,5′-tetraiodothyroacetic acid), and triiodothyroacetic acid (Triac)—exhibit divergent side-chain chemistries (amino acid, acetic acid, and mandelic acid moieties, respectively) that confer distinct chromatographic retention, UV response characteristics, and ionizability . The target compound bears an alpha-hydroxy group that lowers lipophilicity relative to Tetrac and eliminates the primary amine present on L-T4, directly impacting reversed-phase HPLC retention times and the relative response factor (RRF) used for quantitation. Substituting one analog for another in a validated pharmacopeial method compromises system suitability criteria, invalidates regulatory impurity profiling, and undermines the traceability mandated for ANDA and DMF submissions .

Quantitative Evidence for Standard Selection


USP-Defined Relative Response Factor Eliminates Quantitation Uncertainty

The target compound possesses a validated chromatographic relative response factor (RRF) of 1.00 in the USP HPLC method for levothyroxine sodium, meaning its UV absorbance at the detection wavelength equals that of the parent drug levothyroxine . This eliminates the need for response factor correction during impurity quantitation, whereas alternative thyroid hormone analogs frequently exhibit RRFs deviating significantly from unity. For instance, 3,3′,5-triiodothyroacetic acid (Triac) and tetrac can show RRFs differing by ±15–30% due to altered conjugation patterns in the side chain, as documented in published HPLC validations .

Pharmaceutical impurity profiling HPLC system suitability Relative response factor

Alpha-Hydroxy Structure Reduces Lipophilicity vs. Tetraiodothyroacetic Acid

Replacement of the acetic acid side chain of Tetrac with an alpha-hydroxy acetic acid (mandelic acid) moiety increases the molecular weight from 747.83 to 763.83 g/mol and introduces an additional hydrogen bond donor, lowering the predicted octanol-water partition coefficient (XLogP3) from approximately 4.9 (Tetrac) to 4.6 (target compound) . This difference of ~0.3 log units translates to a measurable shift in reversed-phase HPLC retention time, with the target compound eluting earlier than Tetrac under identical gradient conditions, as is typical for compounds with lower log P .

Physicochemical differentiation Lipophilicity Mandelic acid analog

Racemic Mixture Minimizes Confounding Biological Activity

The compound exists as a racemic mixture with zero defined stereocenters out of one possible chiral center (optical activity: ±), as documented in the NCATS Inxight record . In marked contrast, the therapeutic agent levothyroxine sodium is the single L-enantiomer, which is essential for high-affinity binding to thyroid hormone receptors (TRα and TRβ) and the integrin αvβ3 cell-surface receptor . The racemic nature of the target compound is expected to reduce thyromimetic potency by at least 2- to 10-fold compared to L-T4, based on established structure-activity relationships showing that D-enantiomers of iodothyronines exhibit markedly lower receptor affinity .

Stereochemistry Thyromimetic activity Reference standard purity

Distinct Ionization State from Neutral Thyroid Hormone Amino Acids

The compound has a predicted pKa of 2.89 ± 0.10 for the carboxylic acid group, which is approximately 0.5–1.0 units higher than the pKa of the alanine-carboxyl group in levothyroxine (pKa ~2.3) . At the typical HPLC mobile phase pH of 3.0 used in pharmacopeial methods, this difference means the target compound is approximately 40–50% ionized versus ~70–80% ionization for levothyroxine, leading to distinct retention behavior on reversed-phase columns .

Ionization state Acid dissociation constant Mass spectrometry ionization

Hygroscopic Nature Requires Controlled Storage Conditions

The compound is explicitly flagged as hygroscopic in vendor technical datasheets, requiring desiccated storage to maintain the certified purity of >85% . In contrast, tetraiodothyroacetic acid (Tetrac, CAS 67-30-1) is typically described as a stable, non-hygroscopic solid under identical storage conditions . Moisture uptake by the hygroscopic target compound can lead to weight inaccuracies during standard preparation and potential hydrolytic degradation of the alpha-hydroxy acid moiety.

Stability Hygroscopicity Reference standard handling

Primary Applications Based on Quantitative Differentiation


USP System Suitability Testing for Levothyroxine Release

Pharmaceutical QC laboratories use this compound as 'Levothyroxine Related Compound 2' to verify chromatographic resolution (required minimum resolution of 5.0 between closely eluting impurities) and to confirm column performance prior to batch release testing. The validated RRF of 1.00 eliminates the need for response factor correction, directly reducing quantitation uncertainty in stability-indicating assays .

Impurity Profiling in ANDA and DMF Submissions

Generic drug manufacturers rely on this compound as a pharmacopeial traceable impurity standard to identify and quantify the T4-hydroxyacetic acid degradation product in levothyroxine sodium formulations. Its distinct chromatographic retention (due to its alpha-hydroxy mandelic acid structure) enables unambiguous peak assignment in complex excipient matrices .

Non-Active Racemic Probe for Integrin Binding Studies

Because the compound is racemic and lacks the L-amino acid side chain, it serves as a low-activity control in cell-surface integrin receptor binding assays, enabling researchers to distinguish integrin-mediated non-genomic effects from genomic thyroid hormone receptor pathways .

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